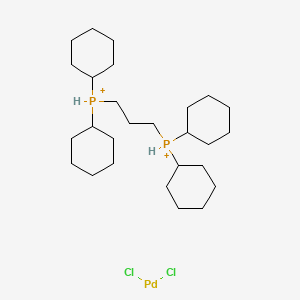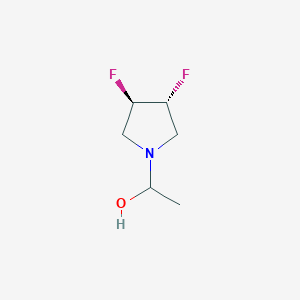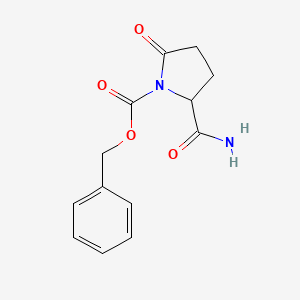
(S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzyloxycarbonyl group attached to a pyrrolidine ring, which is further connected to a carboxamide group. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials One common synthetic route includes the protection of the amine group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the pyrrolidine ring through cyclization reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, and may require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. The pyrrolidine ring and carboxamide group contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid
- (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid
- (S)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Uniqueness
(S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and stereochemistry. The presence of the benzyloxycarbonyl group provides stability and protection during chemical reactions, while the pyrrolidine ring and carboxamide group offer versatility in binding interactions. This makes the compound particularly valuable in the synthesis of complex molecules and in the development of pharmaceuticals.
Propriétés
Formule moléculaire |
C13H14N2O4 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
benzyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c14-12(17)10-6-7-11(16)15(10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,17) |
Clé InChI |
LGUWGZWVSGLKLN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1C(=O)N)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


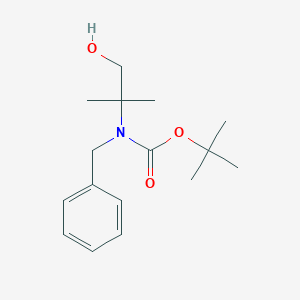
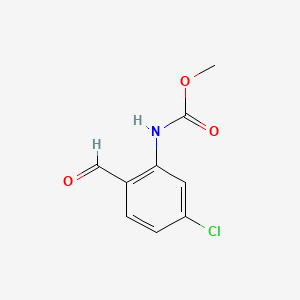
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12284965.png)
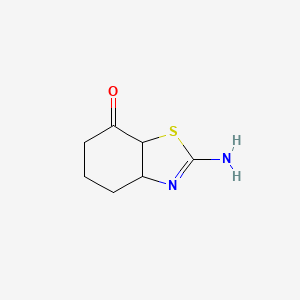

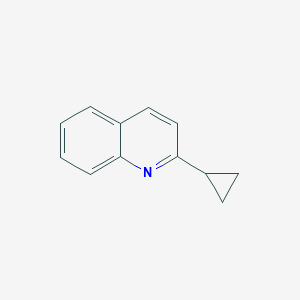
![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B12284983.png)
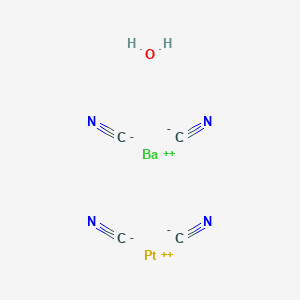
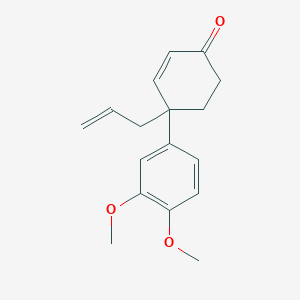
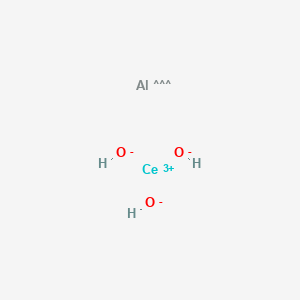
![3-Propyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12285019.png)
![6-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12285035.png)
